molecular formula C4H7N5O B13122158 2,4,6-Triaminopyrimidin-5-ol

2,4,6-Triaminopyrimidin-5-ol

Cat. No.: B13122158
M. Wt: 141.13 g/mol
InChI Key: YQIXDNZJNIQGSJ-UHFFFAOYSA-N
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Description

2,4,6-Triaminopyrimidin-5-ol is a multifunctional tri-substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and chemical biology research. Its structure, featuring three amine groups and one hydroxyl group on the pyrimidine core, makes it a valuable precursor for synthesizing more complex nitrogen-containing heterocycles, including pteridines and various pyridopyrimidines . Recent research has highlighted the potential of related 2,4,5-triaminopyrimidine scaffolds in the development of novel blue fluorescent probes for cell viability monitoring, as they can interact with dsDNA and exhibit environment-sensitive emission . Furthermore, the triaminopyrimidine structure is a key intermediate in the synthesis of bioactive molecules such as triamterene, a potassium-sparing diuretic . Researchers also utilize this family of compounds in the development of nonlinear optical (NLO) materials and in supramolecular chemistry due to their ability to form extensive hydrogen-bonding networks . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

2,4,6-triaminopyrimidin-5-ol

InChI

InChI=1S/C4H7N5O/c5-2-1(10)3(6)9-4(7)8-2/h10H,(H6,5,6,7,8,9)

InChI Key

YQIXDNZJNIQGSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4,6 Triaminopyrimidin 5 Ol and Its Analogs

Direct Synthetic Routes to 2,4,6-Triaminopyrimidin-5-ol

Direct synthetic routes to this compound often involve the construction of the pyrimidine (B1678525) ring followed by functionalization at the 5-position. Key strategies include the nitrosation of guanidine-derived intermediates and the reduction of suitable pyrimidine precursors.

A common and efficient method for introducing a functional group at the 5-position of a 2,4,6-triaminopyrimidine (B127396) core involves the nitrosation of an intermediate formed from the condensation of guanidine (B92328) and malononitrile (B47326). google.comgoogle.com This process is typically carried out in a one-pot synthesis without the need for isolating the intermediate products, making it suitable for commercial-scale production. google.com

The synthesis begins with the reaction of a guanidine salt, such as guanidine hydrochloride or nitrate, with malononitrile in the presence of a base. google.comprepchem.com This condensation reaction forms the 2,4,6-triaminopyrimidine ring. The subsequent step involves in-situ nitrosation, where the reaction mixture is acidified, and a nitrosating agent, typically nitrous acid generated from sodium nitrite (B80452), is introduced. google.comprepchem.com This leads to the formation of 5-nitroso-2,4,6-triaminopyrimidine (B18466), a key raspberry-red colored intermediate. prepchem.com This nitroso-compound is a versatile precursor for various 5-substituted analogs. For instance, it is a starting material for the synthesis of 2,4,7-triamino-6-phenyl-pteridine, a diuretic, through reaction with benzyl (B1604629) cyanide. google.com

Starting MaterialsReagentsIntermediateFinal Product (Analog)YieldRef
Guanidine hydrochloride, Malononitrile1. Basic reacting compound 2. Acetic Acid 3. Sodium Nitrite2,4,6-Triaminopyrimidine5-Nitroso-2,4,6-triaminopyrimidine91% google.comprepchem.com
Guanidine nitrate, Malononitrile1. Sodium in Methanol 2. Butanol 3. Sodium Nitrite in Acetic Acid2,4,6-Triaminopyrimidine5-Nitroso-2,4,6-triaminopyrimidineN/A google.comgoogle.com

This table illustrates the synthesis of the key 5-nitroso intermediate, a precursor to 5-substituted 2,4,6-triaminopyrimidine analogs.

The 5-nitroso group on the pyrimidine ring is a versatile functional handle that can be transformed into other substituents through reduction. A significant application is the catalytic hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine to produce 2,4,5,6-tetraaminopyrimidine (B94255). google.com This tetra-amino analog is a physiologically harmless compound suitable as a developer component in oxidation hair dyes. google.com

While the direct reduction of a nitroso or nitro group to a hydroxyl group on the pyrimidine ring to form this compound is a plausible transformation, the more commonly documented reduction pathway for this specific precursor leads to the corresponding 5-amino derivative. google.com The oxidation of 5-nitroso-2,4,6-triaminopyrimidine using agents like peroxytrifluoroacetic acid has also been studied, leading to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and its corresponding 1,3-di-N-oxide, further demonstrating the utility of the nitroso intermediate in accessing diverse analogs. researchgate.net

PrecursorReducing Agent/ProcessProduct (Analog)Application of ProductRef
5-Nitroso-2,4,6-triaminopyrimidineCatalytic Hydrogenation2,4,5,6-TetraaminopyrimidineComponent for hair dyes google.com

This table shows the reduction of a 5-nitroso pyrimidine precursor to its corresponding 5-amino analog.

General Synthetic Strategies for Poly-functionalized Aminopyrimidines

Beyond direct synthesis, several general strategies are employed to create libraries of poly-functionalized aminopyrimidines. These methods offer flexibility in introducing a wide range of substituents onto the pyrimidine core.

A highly efficient and regioselective method for synthesizing 2,4,6-triaminopyrimidines is the acid-catalyzed [2+2+2] cycloaddition of two cyanamide (B42294) molecules with one ynamide molecule. rsc.orgresearchgate.net This reaction, typically catalyzed by Triflic acid (TfOH), provides a direct route to diversely substituted triaminopyrimidine cores with yields of up to 94%. rsc.orgresearchgate.net

The reaction proceeds with high regioselectivity, a phenomenon verified by density functional theory calculations, which indicate that the proton from the acid acts as an electrophilic activator. rsc.orgresearchgate.net This methodology is scalable and allows for the preparation of a wide family of heterocyclic products. rsc.org The resulting aminopyrimidines can serve as a platform for further functionalization, making them valuable in the construction of various pyrimidine-based frameworks. rsc.orgresearchgate.net Gold-catalyzed [2+2+2] cycloadditions of ynamides with two different nitriles have also been developed to construct 4-aminopyrimidine (B60600) cores with excellent regiocontrol. researchgate.net

CatalystReactant 1Reactant 2Reaction TypeProductRef
Triflic acid (10 mol%)Cyanamide (2 equiv.)Ynamide (1 equiv.)[2+2+2] Cycloaddition2,4,6-Triaminopyrimidine rsc.orgresearchgate.net
Gold-based catalystYnamideNitrile (2 equiv.)[2+2+2] Cycloaddition4-Aminopyrimidine researchgate.net

This table summarizes multicomponent cycloaddition strategies for synthesizing aminopyrimidines.

A cornerstone in the synthesis of functionalized aminopyrimidines is the nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine intermediates. researchgate.netresearchgate.net Polyhalogenated pyrimidines are preferred starting materials because the halogen atoms can be sequentially substituted by various nucleophiles, particularly primary and secondary amines. researchgate.netchemrxiv.org

Pyrimidines activated by electron-withdrawing groups, such as nitro groups, are particularly efficient in undergoing SNAr reactions. chemrxiv.org For example, 2-chloro-4,6-dimethylpyrimidine (B132427) and 2,4-dichloropyrimidines are common substrates for amination reactions. researchgate.netresearchgate.net The conditions for these substitutions can often be harsh, requiring long reaction times; however, the use of microwave irradiation has been shown to significantly accelerate these reactions, often completing within minutes with high yields. researchgate.net The choice of leaving group is also critical; studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under mild conditions, primary amines preferentially substitute the chlorine atom first, followed by the alkoxy group, enabling the synthesis of disubstituted dialkyl/arylamine pyrimidines. chemrxiv.org

Halogenated PyrimidineNucleophileConditionsProduct TypeRef
2-ChloropyrimidinePrimary/Secondary AminesMicrowave Irradiation2-Aminopyrimidine researchgate.net
5-BromopyrimidineVarious NucleophilesMicrowave Irradiation5-Substituted Pyrimidine researchgate.net
4-Chloro-2-methylthiopyrimidineDimethylamine, Sodium Phenoxide, etc.Conventional Heating4-Substituted Pyrimidine rsc.org
6-Alkoxy-4-chloro-5-nitropyrimidinePrimary AminesMild Conditions4,6-Diaminopyrimidine chemrxiv.org

This table provides examples of nucleophilic substitution reactions on various halogenated pyrimidine intermediates.

Electrochemical methods provide a powerful tool for both studying the redox properties of pyrimidine derivatives and for synthesizing pyrimidine-based polymeric materials. researchgate.netacs.org Pyrimidine compounds exhibit characteristic irreversible or quasi-reversible redox behaviors depending on their substitution patterns and the electrolyte composition, which can be investigated using techniques like cyclic voltammetry. researchgate.net

This electrochemical activity can be harnessed for the synthesis of conductive polymers. acs.org Through electrochemical polymerization, thin films of pyrimidine-based materials can be deposited onto electrodes. acs.org For instance, the electrooxidation of monomers like pyrrole-perimidine hybrids in an electrolyte solution leads to the formation of polymer films. acs.org The properties of these materials, such as their band gap and doping activity, can be tuned by modifying the structure of the starting monomer. acs.org Pyrimidine-based systems have also been designed as donor-π-acceptor dyes for use in dye-sensitized solar cells, where their electrochemical and photophysical properties are crucial for device performance. mdpi.com

TechniqueMonomer/SubstrateApplicationResulting MaterialRef
Cyclic VoltammetryPyrimidine derivativesStudy of redox behaviorN/A researchgate.netturkjps.org
Electrochemical PolymerizationPyrrole-perimidine hybridsSynthesis of conductive polymersLow-band-gap polymer films acs.org
Cyclic VoltammetryPyrimidine-based dyesCharacterization for solar cellsN/A mdpi.com

This table outlines the use of electrochemical approaches for the study and synthesis of pyrimidine-based materials.

Schiff Base Condensation for the Construction of Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical stability. rsc.org The construction of POPs can be achieved through various synthetic strategies, including the formation of imine linkages via Schiff base condensation. This reaction typically involves the condensation of a multifunctional amine with a multifunctional aldehyde or ketone.

Given its structure, possessing multiple nucleophilic amino groups, 2,4,6-triaminopyrimidine and its analogs are viable candidates to serve as monomeric building blocks in the synthesis of nitrogen-rich POPs. The general principle involves reacting the triamine monomer with a di- or trialdehyde, leading to a cross-linked, three-dimensional network. The resulting imine bonds (-C=N-) form the backbone of the polymer. The high nitrogen content imparted by the pyrimidine core is often desirable for applications such as carbon dioxide capture, where amine functionalities can enhance sorption capacity through both physisorption and chemisorption. mdpi.comresearchgate.netrsc.org While specific examples detailing the use of this compound in POP synthesis are not extensively documented in the reviewed literature, the fundamental reactivity of its amino groups makes it a suitable candidate for this application. The general synthetic scheme for such a polymerization is shown below.

General Reaction Scheme for POP Synthesis via Schiff Base Condensation

Reactant A (Amine Monomer)Reactant B (Aldehyde Monomer)Resulting LinkagePolymer Type
2,4,6-Triaminopyrimidine AnalogTerephthalaldehyde (or other dialdehyde)Imine (-C=N-)Covalent Organic Framework (COF) or other POP

Reductive Amination and N-Alkylation Strategies for Pyrimidine Derivatization

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. wikipedia.orgmasterorganicchemistry.com The process involves two main steps: the initial reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com This strategy is widely employed for the derivatization of the amino groups on the pyrimidine core.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

This methodology has been applied in the synthesis of complex heterocyclic systems. For instance, in the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, a 6-amino group on the fused ring system, derived from an original aminopyrimidine, undergoes reductive amination with various aldehydes to introduce diverse substituents. nih.govnih.gov This step is crucial for building molecular complexity and tuning the pharmacological properties of the target compounds. nih.govnih.gov N-alkylation can also be achieved using alkyl halides, a standard method for modifying primary and secondary amines. In some syntheses, methylation is specifically achieved using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. nih.govnih.gov

Nitrification and Subsequent Oxidation Reactions for Functionalization

The term "nitrification" in this context refers to the introduction of a nitro group (-NO₂), which is typically achieved through the oxidation of a nitroso (-NO) intermediate. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine provides a direct route to valuable 5-nitro-substituted pyrimidine derivatives.

Research has shown that the oxidation of 5-nitroso-2,4,6-triaminopyrimidine with potent oxidizing agents like peroxytrifluoroacetic acid (generated in situ from hydrogen peroxide and trifluoroacetic acid) can lead to multiple products. researchgate.net This reaction yields not only the expected 5-nitro-2,4,6-triaminopyrimidine but also its N-oxide derivatives. researchgate.net Specifically, the reaction can produce 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net The formation of di-N-oxides is noted as being relatively uncommon in pyrimidine chemistry, highlighting a unique reactivity pathway for this substrate. researchgate.net These mild oxidation reactions are effective for synthesizing these highly functionalized, energetic compounds. researchgate.net

Products from the Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine

Oxidizing AgentProduct(s)Reference
Peroxytrifluoroacetic acid5-nitro-2,4,6-triaminopyrimidine 1-N-oxide researchgate.net
Peroxytrifluoroacetic acid5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide researchgate.net
Hydrogen peroxide in trifluoroacetic acid5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide researchgate.net

Preparation of Nitroso and Nitro Pyrimidine Intermediates

The synthesis of 5-nitroso-2,4,6-triaminopyrimidine is a critical first step for the functionalization discussed previously. This intermediate is typically prepared by the nitrosation of 2,4,6-triaminopyrimidine or by a one-pot reaction starting from its precursors. google.com

One common laboratory method involves dissolving 2,4,6-triaminopyrimidine in water and acetic acid, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) at low temperatures. guidechem.com This reaction proceeds via the formation of nitrous acid in situ, which then acts as the nitrosating agent, leading to the precipitation of 5-nitroso-2,4,6-triaminopyrimidine as a distinctively colored solid. guidechem.com

Alternative, commercially relevant syntheses have been developed that start from simpler materials like guanidine hydrochloride and malononitrile. google.comprepchem.com In one such process, these precursors are reacted in water, and a solution of sodium nitrite is added while maintaining an acidic pH. prepchem.com The intermediate is then isomerized by heating in dimethylformamide to yield the final raspberry-red product in high yield. prepchem.com This compound serves as an important intermediate for various compounds, including diuretics and other medicinally relevant molecules. google.com The subsequent conversion to the nitro derivative is accomplished through oxidation as described in section 2.2.6.

Derivatization and Functionalization of the Aminopyrimidine Core

The 2,4,6-triaminopyrimidine scaffold is a versatile platform for further chemical modification. The presence of multiple reactive sites—three amino groups and, in the case of the titular compound, one hydroxyl group—allows for extensive derivatization to generate a wide array of functionalized molecules.

Chemical Modifications at Amino and Hydroxyl Substituents

The amino and hydroxyl groups on the pyrimidine ring are amenable to a variety of chemical transformations. The amino groups, being nucleophilic, can readily undergo reactions such as acylation, alkylation, and sulfonylation. For analytical purposes, derivatization of aminopyrimidines with reagents like hexylchloroformate has been used to form amide derivatives, which improves their chromatographic behavior. nih.gov

In the context of medicinal chemistry, the modification of these amino groups is a key strategy for modulating biological activity. For example, the 2,4,6-triaminopyrimidine core has been used as a scaffold for histamine (B1213489) H₄ receptor ligands, where piperazine (B1678402) moieties are introduced through modifications at the amino positions. nih.govresearchgate.net These modifications often involve linking the pyrimidine core to other cyclic systems via spacers, which can be accomplished through N-alkylation or reductive amination reactions. nih.gov The hydroxyl group at the C5 position behaves as a typical phenol, allowing for O-alkylation and O-acylation to form ethers and esters, respectively, further expanding the range of possible derivatives.

Synthesis of Condensed Heterocyclic Systems (e.g., Pyrido[d]pyrimidines)

A significant application of aminopyrimidines is their use as precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. orgchemres.org Pyrido[2,3-d]pyrimidines, in particular, are often constructed from a 2,4,6-triaminopyrimidine starting material.

A well-established strategy involves the condensation of 2,4,6-triaminopyrimidine with a 1,3-dicarbonyl equivalent. mdpi.com For instance, reacting 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde (B3023284) in a single step affords 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govnih.gov This reaction constructs the pyridine (B92270) ring fused to the original pyrimidine core. The resulting nitro group can then be reduced to an amino group, which provides another handle for further functionalization, such as the reductive amination described previously. nih.govnih.gov This synthetic sequence demonstrates how the aminopyrimidine core can be effectively annulated to create more complex, polycyclic heteroaromatic systems.

Preparation of Complex Heterocyclic Ring Systems (e.g., Monoaza and Pentaaza Phenothiazine (B1677639) Derivatives)

The synthesis of complex fused heterocyclic systems from highly functionalized pyrimidine derivatives is a significant area of research in medicinal and materials chemistry. While the direct synthesis of monoaza and pentaaza phenothiazine derivatives from this compound is not extensively documented in scientific literature, a discussion of potential synthetic strategies can be extrapolated from established methodologies for the preparation of related azaphenothiazine structures.

The construction of the phenothiazine core typically involves the formation of a thiazine (B8601807) ring fused to one or more aromatic or heteroaromatic rings. Key strategies often rely on the reaction of an aminothiophenol derivative with a suitably activated halo-heterocycle or through the cyclization of a diarylamine with elemental sulfur. researchgate.netresearchgate.net In the context of utilizing this compound as a precursor, its inherent chemical functionalities—multiple amino groups and a hydroxyl group—present both opportunities and challenges for regioselective synthesis.

A plausible, albeit hypothetical, approach for the synthesis of a monoazaphenothiazine analog from this compound would involve a multi-step sequence. This could commence with the introduction of a thiol group onto the pyrimidine ring, followed by a condensation reaction with a suitable dihalo-pyridine derivative. The high density of amino groups on the pyrimidine core would likely necessitate the use of protecting groups to ensure selective reaction at the desired positions.

For the formation of a pentaazaphenothiazine system, a potential strategy could involve the reaction of this compound with a sulfur-containing reagent that can facilitate the annulation of the thiazine ring. This might be achieved through a reaction with sulfur monochloride or a related reagent, followed by an intramolecular cyclization. The success of such a reaction would be highly dependent on controlling the reactivity of the various nucleophilic sites on the starting pyrimidine.

Given the electron-rich nature of the this compound ring system, electrophilic substitution reactions could also be envisioned as a pathway to introduce the necessary functionalities for subsequent cyclization to form the desired fused heterocyclic systems.

It is important to emphasize that these proposed synthetic routes are theoretical and based on analogous transformations of other heterocyclic systems. researchgate.netnih.gov Experimental validation would be required to determine the feasibility and optimal conditions for these transformations. The following table outlines a hypothetical reaction scheme for the synthesis of a monoazaphenothiazine derivative.

Reactant 1 Reactant 2 Proposed Intermediate Hypothetical Product Reaction Type
Protected 2,4,6-Triaminopyrimidin-5-thiol2,3-DichloropyridineN-(3-chloropyridin-2-yl)-2,4,6-triaminopyrimidine-5-thiol derivativeA Monoazaphenothiazine DerivativeNucleophilic Aromatic Substitution followed by Intramolecular Cyclization
This compoundElemental Sulfur and a catalystPoly-sulfurated pyrimidine intermediateA Pentaazaphenothiazine DerivativeThionation and Cyclization

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